molecular formula C16H15Cl2N5O B280137 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B280137
M. Wt: 364.2 g/mol
InChI Key: IZLWINDTUXWBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DCPY, is a pyrazole derivative that has gained attention for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. Additionally, this compound has been shown to modulate the activity of GABA receptors, which leads to the inhibition of neurotransmitter release and the alleviation of symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Its inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, its modulation of GABA receptors leads to the alleviation of symptoms associated with neurological disorders. This compound has also been shown to have anti-inflammatory effects, which can be attributed to its inhibition of HDACs.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in lab experiments is its availability. The synthesis method for this compound has been optimized for high yield and purity, making it readily available for scientific research. Additionally, this compound has been shown to have various biochemical and physiological effects, making it a versatile compound for use in different types of experiments. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are many future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this compound in inhibiting cancer cell growth in vivo. Additionally, this compound has shown potential as a therapeutic agent for neurological disorders. Further studies are needed to determine the optimal dosage and potential side effects of this compound in treating these disorders. Finally, there is potential for this compound to be used in combination with other drugs for synergistic effects. Further studies are needed to determine the optimal drug combinations and dosages for these combinations.

Synthesis Methods

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichlorobenzylamine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC or DCC. The resulting product is then treated with acetic anhydride to obtain the final compound, this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate the activity of certain enzymes and receptors makes it a promising candidate for drug development. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. This modulation can lead to the alleviation of symptoms associated with neurological disorders such as epilepsy and anxiety.

Properties

Molecular Formula

C16H15Cl2N5O

Molecular Weight

364.2 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H15Cl2N5O/c1-10-13(9-22(2)21-10)16(24)20-12-6-19-23(8-12)7-11-3-4-14(17)15(18)5-11/h3-6,8-9H,7H2,1-2H3,(H,20,24)

InChI Key

IZLWINDTUXWBIN-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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